

# Ociperlimab: A Technical Guide to TIGIT Target Validation in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a key immune checkpoint inhibitor. By blocking the interaction of TIGIT with its ligands, primarily CD155 (PVR), ociperlimab aims to reinvigorate the anti-tumor immune response mediated by T cells and Natural Killer (NK) cells. This technical guide provides an in-depth overview of the target validation for ociperlimab in solid tumors, consolidating preclinical data, clinical trial results, and detailed experimental methodologies. The evidence presented herein supports TIGIT as a promising therapeutic target in oncology and details the scientific foundation for the clinical development of ociperlimab.

# Introduction to TIGIT: An Emerging Immune Checkpoint

TIGIT is an inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and NK cells.[1][2] In the tumor microenvironment, TIGIT interacts with its ligands, CD155 (PVR) and CD112 (PVRL2), which are often upregulated on tumor cells and antigen-presenting cells.[1] This interaction triggers downstream inhibitory signaling, leading to T-cell exhaustion and dampened anti-tumor immunity.[2][3] TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to the same ligands, further shifting the



balance towards immunosuppression.[4] The rationale for TIGIT blockade is to prevent this inhibitory signaling and restore the activating function of CD226, thereby enhancing the cytotoxic activity of T cells and NK cells against cancer cells.[5]

## **Ociperlimab: Mechanism of Action**

Ociperlimab is a humanized IgG1 monoclonal antibody designed to bind with high specificity and affinity to human TIGIT.[4][6] Its primary mechanism of action is the blockade of the TIGIT-CD155/CD112 interaction.[4] A key feature of ociperlimab is its intact Fc region, which enables antibody-dependent cellular cytotoxicity (ADCC).[1][4] This allows ociperlimab to not only block inhibitory signals but also to potentially deplete TIGIT-expressing cells, particularly immunosuppressive regulatory T cells (Tregs), in the tumor microenvironment.[1][4]



Click to download full resolution via product page

Figure 1: Ociperlimab's Mechanism of Action.

## **Preclinical Target Validation**



The anti-tumor activity of ociperlimab has been validated in a series of preclinical studies, demonstrating its ability to bind TIGIT, block ligand interaction, and promote immune cell-mediated anti-tumor responses.

### **Binding Affinity and Ligand Blockade**

Table 1: Ociperlimab Binding Affinity and Ligand Blockade

| Parameter                | Method                             | Result     | Reference |
|--------------------------|------------------------------------|------------|-----------|
| Binding Affinity (KD)    | Surface Plasmon<br>Resonance (SPR) | 0.135 nM   | [2][4]    |
| CD155 Blockade<br>(IC50) | Competitive ELISA                  | 0.24 μg/mL | [2]       |
| CD112 Blockade<br>(IC50) | Competitive ELISA                  | 0.31 μg/mL | [2]       |

## **In Vitro Functional Assays**

Table 2: In Vitro Functional Activity of Ociperlimab

| Assay               | Cell Type                                         | Result                                  | Reference |
|---------------------|---------------------------------------------------|-----------------------------------------|-----------|
| T-cell Activation   | CMV-specific T cells                              | Increased IFN-y secretion               | [2]       |
| Treg Reduction      | Human PBMCs from cancer patients                  | Depletion of Tregs                      | [2][4]    |
| NK Cell Activation  | Human NK cells                                    | Increased IFN-y and<br>TNF-α production | [2]       |
| Monocyte Activation | Human monocytes                                   | Increased IL-12 production              | [2]       |
| ADCC Activity       | TIGIT-expressing<br>target cells with NK<br>cells | Lysis of target cells                   | [4]       |



#### In Vivo Anti-Tumor Efficacy

In a syngeneic mouse model with human TIGIT knock-in, ociperlimab demonstrated potent anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody.[2][4] The anti-tumor effect was associated with a reduction in Tregs and downregulation of TIGIT on the surface of T cells within the tumor microenvironment.[2][4]



Click to download full resolution via product page

Figure 2: Preclinical Validation Workflow for Ociperlimab.

#### **Clinical Validation in Solid Tumors**

The clinical development of ociperlimab has primarily focused on its evaluation in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors. The Phase 1 AdvanTIG-105 study provided the initial safety, tolerability, and preliminary efficacy data.



### **AdvanTIG-105: Dose Escalation and Expansion**

The AdvanTIG-105 study was a Phase 1, open-label, multicenter trial that assessed ociperlimab in combination with tislelizumab in patients with advanced, unresectable solid tumors.[6]

Table 3: AdvanTIG-105 (Dose Escalation) - Key Efficacy Results

| Parameter                         | N  | Result     | Reference |
|-----------------------------------|----|------------|-----------|
| Overall Response<br>Rate (ORR)    | 30 | 10.0%      | [5][7]    |
| Disease Control Rate<br>(DCR)     | 30 | 50.0%      | [5][7]    |
| Median Duration of Response (DoR) | 3  | 3.6 months | [5][7]    |

Table 4: AdvanTIG-105 (Dose Expansion) - Efficacy in Specific Tumor Types



| Tumor Type                                                 | Treatment                                  | N  | ORR   | DCR   | Reference |
|------------------------------------------------------------|--------------------------------------------|----|-------|-------|-----------|
| Metastatic<br>Squamous<br>NSCLC                            | Ociperlimab + Tislelizumab + Chemotherap y | 37 | 45.9% | -     | [8][9]    |
| Metastatic Non- Squamous NSCLC (EGFR/ALK/ ROS1 wild- type) | Ociperlimab + Tislelizumab + Chemotherap y | 39 | 25.6% | -     | [8][9]    |
| Metastatic<br>Gastric/GEJ<br>Adenocarcino<br>ma            | Ociperlimab + Tislelizumab + Chemotherap y | 59 | 50.8% | 84.7% | [10][11]  |

NSCLC: Non-Small Cell Lung Cancer; GEJ: Gastroesophageal Junction

#### **Safety and Tolerability**

In the AdvanTIG-105 dose-escalation phase, the combination of ociperlimab and tislelizumab was well-tolerated, with no dose-limiting toxicities observed.[5][6] The most common treatment-emergent adverse events were consistent with those expected for immune checkpoint inhibitors.[5]

### **Pharmacodynamic Biomarkers**

Peripheral blood analysis from the AdvanTIG-105 study demonstrated pharmacodynamic effects consistent with ociperlimab's mechanism of action.

Table 5: Pharmacodynamic Effects of Ociperlimab in Peripheral Blood (AdvanTIG-105)



| Biomarker                                                    | Change         | Dose             | Reference |
|--------------------------------------------------------------|----------------|------------------|-----------|
| Regulatory T cells<br>(Tregs)                                | Decrease       | 900mg and 1800mg | [1]       |
| TIGIT expression on T cells                                  | Downregulation | Multiple doses   | [1]       |
| Pro-inflammatory Cytokines (IFNy, TNFα, IL-12/23p40, CXCL10) | Increase       | Multiple doses   | [1]       |

# Experimental Protocols Preclinical: In Vitro T-cell Activation Assay

- Objective: To assess the ability of ociperlimab to enhance T-cell effector function.
- · Methodology:
  - Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
  - Co-culture PBMCs with cytomegalovirus (CMV) pp65 peptide to stimulate CMV-specific T cells.
  - Add ociperlimab or an isotype control antibody at various concentrations.
  - Incubate for 24-48 hours.
  - Measure the concentration of Interferon-gamma (IFN-γ) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Meso Scale Discovery).
- Reference:[2]

#### Clinical: Flow Cytometry for TIGIT and PD-1 Expression

• Objective: To quantify the expression of TIGIT and PD-1 on peripheral blood T-cell subsets.



- Methodology (General):
  - Collect whole blood from patients in EDTA or heparin-containing tubes.
  - Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
  - Stain PBMCs with a cocktail of fluorescently-labeled antibodies against surface markers including CD3, CD4, CD8, TIGIT, and PD-1 for 20-30 minutes at 4°C.[3]
  - Wash the cells to remove unbound antibodies.
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software to determine the percentage of T-cell subsets expressing TIGIT and PD-1.
- Note: Specific antibody clones, concentrations, and gating strategies are often proprietary or not fully disclosed in publications.

# Clinical: Multiplex Cytokine Analysis (Meso Scale Discovery)

- Objective: To measure the levels of multiple cytokines and chemokines in patient plasma.
- Methodology (General):
  - Collect whole blood and process to obtain plasma.
  - Use a commercial Meso Scale Discovery (MSD) V-PLEX kit for human cytokines.
  - Prepare calibrators and samples according to the manufacturer's protocol.[13][14]
  - Add samples and calibrators to the pre-coated MSD plate and incubate.
  - Add the detection antibody solution and incubate.[14]
  - Wash the plate and add read buffer.[14]



 Read the plate on an MSD instrument, which measures the intensity of emitted light to quantify cytokine concentrations.[14]



Click to download full resolution via product page

Figure 3: Clinical Trial and Biomarker Analysis Workflow.

#### Conclusion

The collective preclinical and clinical data provide a robust validation for TIGIT as a therapeutic target in solid tumors. Ociperlimab, a high-affinity, Fc-competent anti-TIGIT antibody, has demonstrated the ability to block the TIGIT inhibitory pathway, enhance anti-tumor immune responses in vitro and in vivo, and has shown promising preliminary clinical activity in combination with PD-1 blockade in patients with advanced solid tumors. The pharmacodynamic effects observed in clinical trials, including Treg reduction and induction of pro-inflammatory cytokines, further support its proposed mechanism of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ociperlimab across various solid tumor indications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MSD 96-well human cytokine assay [protocols.io]
- 2. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High baseline PD-1+ CD8 T Cells and TIGIT+ CD8 T Cells in circulation associated with response to PD-1 blockade in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. WSLHD Digital Repository: AdvanTIG-105: Phase Ib dose-expansion study of ociperlimab (OCI) + tislelizumab (TIS) with chemotherapy (chemo) in patients (pts) with metastatic squamous (sq) and non-squamous (non-sq) non-small cell lung cancer (NSCLC) [wslhd.intersearch.com.au]
- 10. ascopubs.org [ascopubs.org]
- 11. ASCO American Society of Clinical Oncology [asco.org]
- 12. TIGIT and PD-1 Immune Checkpoint Pathways Are Associated With Patient Outcome and Anti-Tumor Immunity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mesoscale.com [mesoscale.com]



- 14. mesoscale.com [mesoscale.com]
- To cite this document: BenchChem. [Ociperlimab: A Technical Guide to TIGIT Target Validation in Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607502#ociperlimab-target-validation-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com